molecular formula C32H28N2O7S B3875238 Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3875238
M. Wt: 584.6 g/mol
InChI Key: WRSFKVMKYSMCLU-DICXZTSXSA-N
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Description

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, benzyloxyphenyl compounds, and thiazolopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines and benzodioxole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to other related compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O7S/c1-4-38-31(36)28-19(2)33-32-34(29(28)22-11-13-24-26(16-22)41-18-40-24)30(35)27(42-32)15-21-10-12-23(25(14-21)37-3)39-17-20-8-6-5-7-9-20/h5-16,29H,4,17-18H2,1-3H3/b27-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSFKVMKYSMCLU-DICXZTSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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